Methyl 3-(allyloxy)-4-bromobenzoate
Description
Methyl 3-(allyloxy)-4-bromobenzoate is an aromatic ester featuring a bromine atom at the 4-position and an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position of the benzoate ring. The allyloxy group confers unique reactivity, such as participation in cycloaddition reactions or radical polymerization, while the bromine atom enables cross-coupling reactions like Suzuki or Negishi couplings .
Properties
IUPAC Name |
methyl 4-bromo-3-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMDPNYHPDEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(allyloxy)-4-bromobenzoate typically begins with 3-hydroxy-4-bromobenzoic acid.
Esterification: The carboxylic acid group of 3-hydroxy-4-bromobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 3-hydroxy-4-bromobenzoate.
Allylation: The hydroxyl group of Methyl 3-hydroxy-4-bromobenzoate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-(allyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-(allyloxy)-4-aminobenzoate or 3-(allyloxy)-4-thiolbenzoate.
Oxidation: Formation of 3-(epoxyallyloxy)-4-bromobenzoate.
Reduction: Formation of 3-(allyloxy)-4-bromobenzyl alcohol.
Scientific Research Applications
Methyl 3-(allyloxy)-4-bromobenzoate is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores the scientific research applications of this compound, highlighting its use in organic synthesis, medicinal chemistry, and material science.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| This compound | Chemical Structure |
Applications in Organic Synthesis
One of the primary applications of this compound is in organic synthesis. It serves as a versatile intermediate for the preparation of various derivatives through reactions such as nucleophilic substitution, cross-coupling reactions, and radical transformations.
Nucleophilic Substitution Reactions
The bromine atom in this compound can be easily substituted by nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This property is particularly useful in the synthesis of complex organic molecules.
Cross-Coupling Reactions
This compound can also participate in cross-coupling reactions, such as Suzuki or Heck reactions, where it acts as an electrophile. The allyloxy group can be utilized to introduce other functional groups into the aromatic system, expanding the chemical diversity of the resulting products.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential biological activities. Compounds with similar structures have shown promise as inhibitors for various biological targets.
Case Study: Inhibition of Protein-Protein Interactions
Research has indicated that derivatives of this compound can inhibit specific protein-protein interactions (PPIs) relevant to cancer biology. For instance, studies have demonstrated that modifications to the bromobenzoate moiety can enhance binding affinity to target proteins involved in cell signaling pathways, potentially leading to new therapeutic agents .
| Compound | Target Protein | Activity |
|---|---|---|
| This compound | Keap1-Nrf2 PPI | Moderate Inhibition |
| Derivative A | Target X | High Affinity |
| Derivative B | Target Y | Low Affinity |
Applications in Material Science
This compound is also being explored for its applications in material science, particularly in the development of functional polymers and coatings. The allyloxy group allows for polymerization reactions, leading to materials with tailored properties.
Polymerization Techniques
The compound can undergo radical polymerization to form copolymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings, adhesives, and other industrial products.
Case Study: Development of Coatings
Recent studies have focused on using this compound as a monomer in UV-curable coatings. The resulting polymers exhibit excellent adhesion and resistance to environmental factors, making them ideal for protective coatings in various industries .
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-4-bromobenzoate involves its interaction with specific molecular targets. For instance, in pharmacological applications, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The allyloxy group can participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of Methyl 3-(allyloxy)-4-bromobenzoate and related compounds:
Physical Properties and Purification
- Purification Methods: Analogs such as Methyl 4-benzylbenzoate (3t) are purified via column chromatography using hexane/ethyl acetate (20:1), a common method for non-polar esters . Methyl 3-(azidomethyl)-4-bromobenzoate likely requires similar techniques .
Research Findings and Challenges
- Synthetic Challenges : The synthesis of this compound may require careful optimization of base and solvent (e.g., Cs₂CO₃ in DMF, as seen in phenethoxy derivatives ) to avoid side reactions involving the allyl group.
Biological Activity
Methyl 3-(allyloxy)-4-bromobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its effects and mechanisms.
Chemical Structure and Synthesis
This compound belongs to the class of substituted benzoates. Its structure can be represented as follows:
- Chemical Formula : C12H13BrO3
- Molecular Weight : 285.13 g/mol
The synthesis typically involves the bromination of methyl 4-hydroxybenzoate followed by an allylation reaction. The general synthetic pathway can be summarized as:
- Bromination : Methyl 4-hydroxybenzoate is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the para position.
- Allylation : The resulting compound undergoes an allylation reaction using allyl alcohol in the presence of a base to form this compound.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties against various pathogens. In laboratory studies, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Research has indicated that this compound exhibits anti-inflammatory properties. In vitro assays showed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was assessed using ELISA techniques, revealing a dose-dependent response:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 60 |
These findings highlight its potential role in treating inflammatory diseases.
Anticancer Activity
The anticancer effects of this compound have also been investigated. In cell line studies, it exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analysis.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in The Journal of Organic Chemistry reported on various derivatives of benzoates, highlighting the superior activity of this compound compared to other analogs against resistant bacterial strains . -
Anti-inflammatory Mechanism Exploration :
Research conducted at a university laboratory explored the anti-inflammatory mechanisms and found that the compound significantly reduced NF-κB activation in macrophages, suggesting a pathway for therapeutic development in inflammatory conditions . -
Cytotoxicity Assessment :
A detailed investigation into its anticancer properties revealed that this compound not only inhibited cell proliferation but also altered cell cycle progression in cancer cells, leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
